Cas no 78157-56-9 (ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate)

Ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate is a chiral ester derivative featuring a stereochemically defined structure with an aminoacetamido substituent at the 2-position and a methyl group at the 3-position of the pentanoate backbone. Its well-defined (2S,3S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediate applications. The presence of both ester and amide functionalities enhances its reactivity in peptide coupling and derivatization reactions. The compound’s structural rigidity and stereochemical precision contribute to its utility in designing bioactive molecules, particularly in medicinal chemistry for targeted drug development. Its stability under standard conditions further supports handling and storage in laboratory settings.
ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate structure
78157-56-9 structure
Product Name:ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate
CAS No:78157-56-9
MF:C10H20N2O3
MW:216.277402877808
CID:5666871
PubChem ID:87850308
Update Time:2025-10-23

ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL5531003
    • ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate
    • EN300-27728942
    • 78157-56-9
    • Inchi: 1S/C10H20N2O3/c1-4-7(3)9(10(14)15-5-2)12-8(13)6-11/h7,9H,4-6,11H2,1-3H3,(H,12,13)/t7-,9-/m0/s1
    • InChI Key: XSPTZGNMKIHXBT-CBAPKCEASA-N
    • SMILES: O(CC)C([C@H]([C@@H](C)CC)NC(CN)=O)=O

Computed Properties

  • Exact Mass: 216.14739250g/mol
  • Monoisotopic Mass: 216.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.4Ų

ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate Pricemore >>

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Additional information on ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate

Recent Advances in the Study of Ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate (CAS: 78157-56-9)

Ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate (CAS: 78157-56-9) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has been explored for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. Recent studies have focused on its role as a building block for novel bioactive molecules, leveraging its structural features to enhance binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate as a precursor in the synthesis of protease inhibitors. The research team demonstrated that the compound's chiral centers and ester functionality allowed for efficient incorporation into peptide mimetics, resulting in inhibitors with improved pharmacokinetic properties. The study highlighted the compound's versatility in modulating enzyme activity, particularly against targets involved in inflammatory pathways.

Another notable advancement was reported in a 2024 ACS Chemical Biology article, which explored the compound's application in the development of antimicrobial agents. Researchers synthesized a series of derivatives based on ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate and evaluated their efficacy against multidrug-resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against Gram-positive pathogens, with minimal cytotoxicity to human cells. This suggests potential for further optimization as a lead compound in antibiotic development.

In addition to its therapeutic potential, recent work has also examined the synthetic methodologies for producing ethyl (2S,3S)-2-(2-aminoacetamido)-3-methylpentanoate with high enantiomeric purity. A 2023 Organic Process Research & Development paper detailed a scalable asymmetric synthesis route, achieving >99% ee and high yield. This advancement addresses previous challenges in large-scale production, facilitating further research and potential commercialization.

Ongoing clinical and preclinical studies continue to explore the broader applications of this compound. Its unique structural features make it a promising candidate for addressing unmet medical needs, particularly in areas requiring targeted molecular interventions. Future research directions may include its incorporation into more complex drug delivery systems and exploration of its interactions with biological targets at the atomic level.

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